Mercury(II) oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3444-13-1 |

|---|---|

Molecular Formula |

C2HgO4 |

Molecular Weight |

288.61 g/mol |

IUPAC Name |

mercury(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Hg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

BXDUJMLIUYJHNH-UHFFFAOYSA-L |

SMILES |

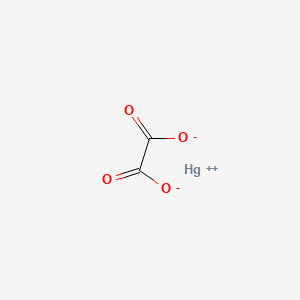

C(=O)(C(=O)[O-])[O-].[Hg+2] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Hg+2] |

Other CAS No. |

3444-13-1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Mercury(II) Oxalate from Mercuric Nitrate

This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of mercury(II) oxalate from mercuric nitrate. The document details the experimental protocol, relevant chemical data, and reaction pathways.

Overview

The synthesis of this compound (HgC₂O₄) from mercuric nitrate (Hg(NO₃)₂) is primarily achieved through a precipitation reaction in an aqueous solution.[1] The low solubility of this compound in water drives the reaction to completion, yielding the solid product.[1][2] Careful control of reaction conditions, particularly pH, is crucial to prevent the formation of impurities such as mercury(II) oxide or hydroxide.[1]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3444-13-1 | [1][2] |

| Molecular Formula | C₂HgO₄ | [2][3] |

| Molecular Weight | ~288.61 g/mol | [1][2][3][4] |

| Melting Point | ~165°C (Decomposes) | [1][2][5] |

| Water Solubility | 0.0107 g / 100 g H₂O (at 20°C) | [2][5] |

| Appearance | White crystalline solid | [6] |

Table 2: Crystallographic Data for Anhydrous this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| Unit Cell Parameters | a = 5.033 Å, b = 5.237 Å, c = 6.453 Å | [1] |

| β = 108.74° | [1] | |

| Unit Cell Volume | 160.19 ų | [1] |

| Coordination Geometry | Distorted cube (8-coordinate) | [1][7] |

Experimental Protocol: Precipitation Synthesis

This section details the methodology for the synthesis of this compound via precipitation from mercuric nitrate and a soluble oxalate source.

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)

-

Nitric acid (HNO₃) (for pH adjustment)

-

Deionized water

Procedure:

-

Preparation of Mercuric Nitrate Solution:

-

Preparation of Oxalate Solution:

-

Separately, prepare a stoichiometric equivalent solution of oxalic acid or sodium oxalate in deionized water.

-

-

Precipitation:

-

Slowly add the oxalate solution to the stirred mercuric nitrate solution.

-

A white precipitate of this compound will form immediately due to its low solubility.

-

It is critical to maintain an acidic pH, optimally between 3 and 5, during the reaction to prevent the co-precipitation of mercury(II) hydroxide or oxide.[1]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Isolate the solid product by filtration.

-

Thoroughly wash the precipitate with deionized water to remove any soluble byproducts and adsorbed nitric acid.[1]

-

Dry the purified this compound in a desiccator over a drying agent. Do not heat above 100°C, as the compound begins to decompose around 165°C.[1][10]

-

Reaction Pathway and Logic

The synthesis is a straightforward precipitation reaction. The choice of a soluble mercury(II) salt, such as mercuric nitrate, and a source of oxalate ions is fundamental to the process.[1] The overall reaction is:

Hg(NO₃)₂(aq) + H₂C₂O₄(aq) → HgC₂O₄(s) + 2 HNO₃(aq)

The reaction is driven to completion by the formation of the highly insoluble this compound precipitate.[1] The mechanism may involve the formation of intermediate mercury-oxalate complexes in solution before the final neutral compound precipitates.[1]

Caption: Reaction scheme for this compound synthesis.

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Characterization

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized this compound. The compound typically decomposes around 165°C, with a theoretical mass loss of 100% as all decomposition products (metallic mercury and carbon dioxide) are volatile.[1]

-

Infrared Spectroscopy (IR): IR spectroscopy can be used to confirm the presence of the oxalate ligand in the final product.[3]

Safety Considerations

Mercury(II) nitrate and this compound are highly toxic compounds.[6][9] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

References

- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]

- 2. MERCURIC OXALATE|lookchem [lookchem.com]

- 3. Mercuric oxalate [webbook.nist.gov]

- 4. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3444-13-1 CAS MSDS (MERCURIC OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. safrole.com [safrole.com]

- 10. ajsonline.org [ajsonline.org]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Mercury(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of mercury(II) oxalate (HgC₂O₄). The information is compiled from crystallographic studies and is intended for use by researchers in chemistry, materials science, and related fields.

Core Data Presentation

The crystallographic data for this compound has been determined primarily through single-crystal X-ray diffraction, with supplementary information from synchrotron X-ray and neutron powder diffraction techniques.[1][2] The key structural parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | HgC₂O₄ |

| Molecular Weight | 288.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ (No. 4) |

| Lattice Parameters | |

| a | 5.033(1) Å |

| b | 5.237(1) Å |

| c | 6.453(1) Å |

| α | 90° |

| β | 108.74(1)° |

| γ | 90° |

| Unit Cell Volume | 160.19 ų |

| Z (Formula units/cell) | 2 |

| Coordination Geometry | Distorted Cube/Box |

| Primary Hg-O Bond Distances | ~2.10 Å, ~2.12 Å |

| Secondary Hg-O Interactions | 2.63 Å to 2.83 Å |

Note: The numbers in parentheses indicate the standard uncertainty in the last decimal place.

The coordination environment of the mercury(II) ion in this structure is noteworthy. Each mercury atom is primarily bonded to two oxygen atoms from different oxalate ligands.[1] Additionally, there are six longer-range interactions with other oxygen atoms, resulting in a total coordination number of eight. This arrangement forms a distorted cube or box-like polyhedron, which is an uncommon geometry for mercury(II) complexes.[1][3]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound Single Crystals

The most common method for synthesizing this compound is through aqueous precipitation.[1] To obtain single crystals suitable for X-ray diffraction, slow precipitation is crucial.

Materials:

-

Soluble mercury(II) salt (e.g., mercury(II) nitrate, Hg(NO₃)₂)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)

-

Deionized water

-

Nitric acid (for pH adjustment)

Procedure:

-

Preparation of Solutions:

-

Prepare a dilute aqueous solution of a soluble mercury(II) salt (e.g., 0.1 M Hg(NO₃)₂).

-

Prepare a dilute aqueous solution of oxalic acid or a soluble oxalate salt (e.g., 0.1 M H₂C₂O₄).

-

-

pH Adjustment: Adjust the pH of the mercury(II) salt solution to be acidic (pH 3-5) using dilute nitric acid to prevent the formation of mercury(II) oxide or hydroxide precipitates.[1]

-

Slow Crystallization:

-

Method A: Slow Mixing: Slowly add the oxalate solution to the mercury(II) salt solution dropwise with gentle stirring. Avoid rapid precipitation, which leads to the formation of polycrystalline powder.

-

Method B: Vapor Diffusion: Place a small vial containing the mercury(II) salt solution inside a larger sealed container with a more volatile solvent containing the oxalate. Slow evaporation and diffusion will lead to the gradual formation of crystals at the interface.

-

Method C: Gel Crystallization: Prepare a silica gel in a U-tube. Place the mercury(II) salt solution on one side and the oxalate solution on the other. The slow diffusion of reactants through the gel can yield well-formed single crystals over several days to weeks.

-

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully isolate them from the mother liquor. Wash the crystals with deionized water and a volatile solvent like ethanol before drying.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the atomic-level structure of crystalline materials is single-crystal X-ray diffraction.[1]

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., ω and φ scans). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of the individual Bragg reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods (e.g., Rietveld refinement for powder data). This iterative process minimizes the difference between the observed and calculated structure factors.

-

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for this compound Crystal Structure Determination.

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Mercury(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of mercury(II) oxalate (HgC₂O₄). Due to a scarcity of recent experimental data in publicly available literature, this guide synthesizes historical findings with theoretical calculations and comparative analysis of similar metal oxalates. It covers the proposed decomposition pathway, theoretical quantitative data, and detailed experimental protocols relevant to the study of this energetic material. Visualizations of the decomposition mechanism and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals working with or studying the thermal properties of mercury compounds.

Introduction

Proposed Thermal Decomposition Mechanism

The earliest detailed investigation into the thermal decomposition of mercuric oxalate was conducted by Prout and Tompkins in 1946. Their work suggests that the decomposition is a surface-level reaction and is not significantly influenced by the presence of its solid or gaseous end products, including mercury vapor. The overall stoichiometry proposed for the decomposition is as follows:

2HgC₂O₄(s) → 2Hg(l) + 2CO₂(g) + Hg(g) + HgO(s) + CO(g) (disproportionation of some Hg₂C₂O₄)

However, a more simplified and frequently cited overall reaction is:

HgC₂O₄(s) → Hg(l) + 2CO₂(g)

For the purpose of this guide and theoretical calculations, we will consider the decomposition to elemental mercury and carbon dioxide as the primary pathway, while acknowledging the potential for more complex intermediate steps and side products as suggested by early research. Theoretical studies of the crystal and electronic structure of anhydrous mercury oxalate suggest that the thermal decomposition process most likely leads to metallic mercury and carbon dioxide as the final products.

Visualized Decomposition Pathway

The proposed primary decomposition pathway is a straightforward breakdown of the oxalate into its constituent elements and gaseous byproducts.

Caption: Proposed primary thermal decomposition pathway of this compound.

Quantitative Data (Theoretical)

In the absence of modern, experimentally derived thermogravimetric analysis (TGA) data for this compound, this section presents theoretical mass loss calculations based on the primary decomposition reaction: HgC₂O₄(s) → Hg(l) + 2CO₂(g) .

Table 1: Theoretical Mass Loss Data for the Thermal Decomposition of this compound

| Molecular Formula | Molar Mass ( g/mol ) | Decomposition Step | Product(s) | Theoretical Mass Loss (%) |

| HgC₂O₄ | 288.61 | Single-step decomposition | Hg + 2CO₂ | 100% (as all products are volatile or liquid) |

Note: The total theoretical mass loss is 100% because the primary products are liquid/gaseous mercury and gaseous carbon dioxide, which would evolve from the sample pan during thermogravimetric analysis. The decomposition is expected to be a sharp, single-step event. Based on historical data, this decomposition occurs at a convenient temperature, likely in the range of 150-250°C, though the exact onset and peak temperatures would need to be determined experimentally.

Experimental Protocols

This section details the synthesis of this compound as described in historical literature and outlines the general procedures for the modern analytical techniques that would be employed to study its thermal decomposition.

Synthesis of this compound

The following protocol is adapted from the 1946 study by Prout and Tompkins.

Materials:

-

Mercuric acetate (M/10 solution)

-

Oxalic acid (M/10 solution)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a darkroom under red light, to 100 ml of vigorously stirred deionized water at 25°C, add equal volumes (250 ml) of M/10 mercuric acetate and M/10 oxalic acid dropwise at an equal rate.

-

After the addition is complete, continue stirring for a short period to ensure complete precipitation.

-

Wash the resulting precipitate thoroughly with deionized water.

-

Dry the precipitate in a vacuum desiccator over phosphorus pentoxide.

-

Caution: The dried this compound powder is sensitive to light and detonates on impact. Handle with extreme care using appropriate personal protective equipment.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are crucial for determining decomposition temperatures and mass loss.

Instrumentation:

-

A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

General Procedure:

-

Calibrate the instrument for mass and temperature according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage mass loss.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

EGA-MS is used to identify the gaseous products evolved during thermal decomposition.

Instrumentation:

-

A TGA instrument coupled to a mass spectrometer via a heated transfer line.

General Procedure:

-

Perform a TGA experiment as described in section 4.2.

-

The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the ion source of the mass spectrometer.

-

The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the evolving gases.

-

Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA data to identify the decomposition products. For this compound, one would monitor for CO₂ (m/z = 44) and potentially CO (m/z = 28) and atomic/molecular mercury.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that, based on historical data and theoretical considerations, primarily yields elemental mercury and carbon dioxide. Due to the hazardous nature of mercury and its compounds, and the energetic properties of the oxalate, modern experimental investigation has been limited. This guide provides a foundational understanding of the topic by combining established knowledge with theoretical predictions. Further experimental work using modern, coupled thermal analysis techniques is necessary to fully elucidate the decomposition mechanism, kinetics, and to provide precise quantitative data. Such studies would be invaluable for ensuring the safe handling and processing of this and similar energetic materials in research and industrial settings.

An In-depth Technical Guide to the Coordination Chemistry of Mercury(II) with Oxalate Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of mercury(II) with oxalate ligands. It covers the synthesis, structural characterization, physicochemical properties, and reactivity of mercury(II)-oxalate complexes, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a foundational resource for professionals in chemistry, materials science, and environmental science.

Introduction

The coordination chemistry of mercury(II) is a subject of significant interest due to its diverse structural possibilities and its role in environmental transformations. Mercury(II), with its d¹⁰ electronic configuration, exhibits flexible coordination geometries, commonly ranging from linear to tetrahedral and octahedral arrangements.[1][2] The oxalate dianion (C₂O₄²⁻) is a versatile ligand capable of acting in both bidentate and bridging modes, facilitating the formation of complex one-, two-, or three-dimensional polymeric networks.[1][3]

The interaction between mercury(II) and oxalate is particularly relevant in atmospheric and aqueous systems, where the formation of Hg(II)-oxalate complexes can dominate the speciation of mercury, especially in acidic conditions (pH 3-5).[1] These complexes are precursors in the photochemical redox cycling of mercury, influencing its environmental fate and transport.[1] Understanding the fundamental aspects of this coordination chemistry is crucial for developing remediation strategies and for the rational design of novel materials.

Synthesis of Mercury(II) Oxalate Complexes

The primary method for synthesizing this compound (HgC₂O₄) is through precipitation from an aqueous solution.[1] This involves the reaction of a soluble mercury(II) salt with a source of oxalate ions.

2.1 General Reaction Pathway The reaction can be generalized as: Hg²⁺(aq) + C₂O₄²⁻(aq) → HgC₂O₄(s)

Commonly used precursors include mercury(II) nitrate or mercury(II) chloride and oxalic acid or sodium oxalate.[1] The low solubility of this compound in water drives the precipitation of the solid product.[1]

2.2 Critical Parameters Several factors critically influence the purity and characteristics of the final product:

-

pH Control: Maintaining an acidic pH, typically between 3 and 5, is essential.[1] In alkaline conditions, competing precipitation of mercury(II) hydroxide or oxide can occur, leading to product contamination.[1]

-

Reactant Purity: The purity of the starting materials is paramount. For instance, using mercury(II) chloride can lead to the formation of soluble chloro-complexes, which may affect the reaction equilibrium.[1]

-

Purification: The resulting precipitate must be thoroughly washed to remove soluble byproducts, such as sodium nitrate if sodium oxalate is used as a precursor.[1]

Structural and Physicochemical Properties

3.1 Crystal Structure of Anhydrous this compound Anhydrous this compound (HgC₂O₄) possesses a unique crystal structure. The coordination environment around the mercury(II) center is unconventional, described as a slightly deformed cube or box.[1] Each mercury atom is surrounded by eight oxygen atoms from the bridging oxalate ligands.[1][4] This eight-coordinate geometry is unusual for mercury(II), which more commonly adopts tetrahedral or octahedral coordination.[1] Theoretical studies and experimental data indicate two short Hg-O bonds and several longer ones.[4][5]

// Define nodes Hg [label="Hg", fillcolor="#5F6368", fontcolor="#FFFFFF", fontsize=16];

// Oxalate 1 O1a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O1b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C1a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C1b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];

// Oxalate 2 O2a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O2b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C2a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C2b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];

// Oxalate 3 O3a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O3b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C3a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C3b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];

// Oxalate 4 O4a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O4b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C4a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C4b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];

// Coordination Bonds to Hg Hg -> O1a [label=" short", style=bold, color="#4285F4"]; Hg -> O2a [label=" short", style=bold, color="#4285F4"]; Hg -> O1b [label=" long", style=dashed, color="#4285F4"]; Hg -> O2b [label=" long", style=dashed, color="#4285F4"]; Hg -> O3a [label=" long", style=dashed, color="#4285F4"]; Hg -> O3b [label=" long", style=dashed, color="#4285F4"]; Hg -> O4a [label=" long", style=dashed, color="#4285F4"]; Hg -> O4b [label=" long", style=dashed, color="#4285F4"];

// Oxalate Bonds C1a -> C1b; C1a -> O1a; C1a -> O1b; C2a -> C2b; C2a -> O2a; C2a -> O2b; C3a -> C3b; C3a -> O3a; C3a -> O3b; C4a -> C4b; C4a -> O4a; C4a -> O4b;

// Invisible edges for layout edge [style=invis]; O1a -> O2a -> O3a -> O4a -> O1a; } caption="Figure 2: Simplified coordination sphere of Hg(II) in anhydrous HgC₂O₄."

3.2 Quantitative Data

The following tables summarize key quantitative data for mercury(II)-oxalate systems.

Table 1: Stability Constants of Mercury(II)-Oxalate Complexes

| Complex Formula | Log K | Conditions | Reference |

|---|---|---|---|

| [Hg(C₂O₄)] | ~9.66 | Aqueous Solution | [1] |

| [Hg(C₂O₄)₂]²⁻ | - | - | [1] |

Table 2: Crystallographic and Bond Length Data for Anhydrous HgC₂O₄

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Short Hg-O Bond Distances | ~1.99 Å | [4] |

| Long Hg-O Bond Distances | 2.73 - 2.85 Å | [4] |

| C-C Bond Distance | ~1.55 Å | [5] |

| C-O Bond Distances | 1.25 - 1.33 Å |[5] |

Table 3: Thermodynamic Properties

| Substance | Property | Value | Unit | Reference |

|---|---|---|---|---|

| HgC₂O₄ | Molar Mass | 288.61 | g/mol | [1][7] |

| Hg(l) | ΔH°f | 0 | kJ/mol | [8] |

| Hg(g) | ΔH°f | 61.4 | kJ/mol | [8] |

| Hg²⁺(aq) | ΔH°f | 172.4 | kJ/mol | [8] |

Note: Standard thermodynamic data for solid HgC₂O₄ is not well-documented in the provided search results.

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to characterize this compound complexes.

-

Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of the oxalate ligand. Characteristic bands for the C=O stretching vibrations appear around 1700 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric), with a C=O deformation band near 801 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁹Hg NMR spectroscopy is a powerful tool for probing the electronic environment of the mercury center. The chemical shift is sensitive to the coordination geometry and the nature of the ligands.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of HgC₂O₄. The compound decomposes at approximately 165°C, yielding volatile metallic mercury and carbon dioxide gas, resulting in a 100% mass loss under typical TGA conditions.[1]

-

Decomposition Reaction: HgC₂O₄(s) → Hg(g) + 2CO₂(g)

-

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are essential for determining the crystal structure and confirming the phase purity of the synthesized material.[9]

Reactivity and Environmental Significance

5.1 Thermal Decomposition The thermal decomposition of this compound is a clean process that yields elemental mercury and carbon dioxide.[1] Theoretical studies suggest a stepwise mechanism initiated by the cleavage of the Hg-O bonds, followed by the rapid breaking of the C-C bond within the now-unstable oxalate moiety.[1]

5.2 Role in Environmental Redox Cycling In atmospheric waters, oxalate plays a dual role. First, it acts as a strong complexing agent that increases the solubility and mobility of Hg(II).[1] Second, the Hg(II)-oxalate complexes are photochemically active. It has been proposed that these complexes can be reduced by superoxide radicals (O₂•⁻), which are themselves produced from the photolysis of oxalate.[1] This process is a key step in the reduction of toxic Hg(II) to the more volatile elemental mercury (Hg⁰), contributing to its long-range atmospheric transport.

// Nodes Hg2_aq [label="Hg²⁺(aq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxalate [label="Oxalate (C₂O₄²⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="[Hg(C₂O₄)] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photolysis [label="Photolysis (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Superoxide [label="Superoxide (O₂•⁻)\nRadical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hg0 [label="Hg⁰(g)\n(Elemental Mercury)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hg2_aq -> Complex [label="Complexation"]; Oxalate -> Complex; Oxalate -> Photolysis; Photolysis -> Superoxide [label="produces"]; Complex -> Hg0 [label="Reduction", dir=back, style=dashed]; Superoxide -> Hg0 [label="e⁻ transfer"];

// Invisible edges for layout edge [style=invis, constraint=false]; Hg2_aq -> Oxalate; Complex -> Photolysis; } caption="Figure 3: Proposed environmental redox cycle of mercury involving oxalate."

Detailed Experimental Protocols

6.1 Protocol for Synthesis of this compound

-

Objective: To synthesize solid this compound via aqueous precipitation.

-

Materials:

-

Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Dilute nitric acid (HNO₃)

-

Beakers, magnetic stirrer, stirring bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Drying oven

-

-

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a calculated amount of Hg(NO₃)₂·H₂O in a beaker containing deionized water. Add a few drops of dilute nitric acid to prevent the formation of basic mercury salts and ensure complete dissolution.

-

In a separate beaker, dissolve a stoichiometric equivalent of H₂C₂O₄·2H₂O in deionized water.

-

-

Precipitation:

-

While stirring the mercury(II) nitrate solution vigorously with a magnetic stirrer, slowly add the oxalic acid solution.

-

A white precipitate of HgC₂O₄ will form immediately.

-

Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

-

Check the pH of the supernatant; it should be in the acidic range (3-5). Adjust with a few drops of dilute nitric acid if necessary.

-

-

Isolation and Purification:

-

Set up the vacuum filtration apparatus.

-

Pour the mixture into the Büchner funnel and apply vacuum to collect the solid precipitate.

-

Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.

-

Wash the precipitate with a small amount of ethanol or acetone to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a pre-weighed watch glass.

-

Dry the product in a drying oven at a low temperature (e.g., 60-70°C) to a constant weight. Avoid high temperatures to prevent premature decomposition.

-

-

-

Safety Precautions: Mercury compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

6.2 Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal decomposition temperature of synthesized HgC₂O₄.

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried HgC₂O₄ sample into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Set the instrument to run under an inert atmosphere (e.g., nitrogen gas) with a typical flow rate of 20-50 mL/min to sweep away decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of ~30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature of ~300°C.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show a sharp, single-step mass loss. The onset temperature of this step is taken as the decomposition temperature. The total mass loss should be close to 100%.[1]

-

-

References

- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Mercuric oxalate [webbook.nist.gov]

- 8. G Standard Thermodynamic Properties for Selected Substances - Chemistry 2e | OpenStax [openstax.org]

- 9. ias.ac.in [ias.ac.in]

Historical Synthesis of Mercuric Oxalate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the historical methods for the preparation of mercuric oxalate (HgC₂O₄), a compound of interest in various chemical and pharmaceutical research fields. The document outlines two primary synthesis pathways documented in historical chemical literature: direct precipitation via double decomposition and the reaction of mercuric oxide with oxalic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the early synthetic protocols for this inorganic mercury salt.

Introduction

Mercuric oxalate, the mercury(II) salt of oxalic acid, has been a subject of study in inorganic and analytical chemistry. Its historical preparation methods, primarily dating back to the 19th and early 20th centuries, relied on fundamental chemical reactions that were well-established during that era. Understanding these historical methods can provide valuable insights into the evolution of synthetic chemistry and the handling of mercury compounds. This guide reconstructs these methods from available historical chemical literature and knowledge of contemporaneous laboratory practices.

Historical Preparation Methods

Two principal methods for the synthesis of mercuric oxalate can be discerned from historical chemical principles and records:

Method 1: Double Decomposition (Precipitation)

This method involves the reaction of a soluble mercuric salt, such as mercuric nitrate or mercuric chloride, with a solution of oxalic acid or a soluble oxalate salt. The resulting mercuric oxalate, being sparingly soluble in water, precipitates from the solution.

Experimental Protocol:

-

Preparation of Mercuric Nitrate Solution:

-

In a well-ventilated fume hood, dissolve metallic mercury in hot, concentrated nitric acid. The reaction produces toxic nitrogen dioxide fumes and should be handled with extreme caution.

-

Continue the reaction until the mercury is completely dissolved.

-

The resulting solution of mercuric nitrate (Hg(NO₃)₂) is then diluted with distilled water to the desired concentration. It is noted in historical texts that the addition of a small amount of nitric acid to the water can prevent the formation of basic mercury salts upon dilution.

-

-

Precipitation of Mercuric Oxalate:

-

To the prepared mercuric nitrate solution, slowly add a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt, such as ammonium oxalate ((NH₄)₂C₂O₄), with constant stirring.

-

A white precipitate of mercuric oxalate will form.

-

The completeness of the precipitation can be tested by adding a few more drops of the oxalate solution to the clear supernatant liquid.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid and wash the precipitate several times with cold distilled water to remove any unreacted starting materials and soluble byproducts.

-

-

Collect the precipitate by filtration.

-

Dry the purified mercuric oxalate in a desiccator over a suitable drying agent.

-

Quantitative Data Summary:

| Parameter | Value/Observation | Citation |

| Starting Materials | Mercuric Nitrate, Oxalic Acid/Ammonium Oxalate | |

| Solvent | Water (acidulated with nitric acid) | [1] |

| Product | Mercuric Oxalate (white precipitate) | |

| Solubility Note | Mercuric oxalate is more soluble in dilute nitric acid than mercurous oxalate. | [1] |

Method 2: Reaction of Mercuric Oxide with Oxalic Acid

This method represents a classic acid-base reaction where the basic mercuric oxide reacts directly with oxalic acid to form mercuric oxalate and water.

Experimental Protocol:

-

Preparation of Mercuric Oxide:

-

Mercuric oxide (HgO) can be prepared by the thermal decomposition of mercuric nitrate. The mercuric nitrate is carefully heated in a crucible until the evolution of reddish-brown nitrogen dioxide fumes ceases, leaving behind red or yellow mercuric oxide.[2]

-

Alternatively, yellow mercuric oxide can be precipitated by adding a solution of sodium hydroxide to a solution of a mercuric salt, such as mercuric chloride.[2]

-

-

Reaction with Oxalic Acid:

-

A stoichiometric amount of finely powdered mercuric oxide is suspended in water.

-

A solution of oxalic acid is then added gradually to the mercuric oxide suspension with continuous stirring.

-

The reaction mixture is gently heated to facilitate the reaction.

-

The color of the mercuric oxide will change as it is converted to the white mercuric oxalate.

-

-

Isolation and Purification:

-

Once the reaction is complete (indicated by the disappearance of the colored mercuric oxide), the mixture is cooled.

-

The white precipitate of mercuric oxalate is collected by filtration.

-

The product is washed with distilled water and then dried.

-

Quantitative Data Summary:

| Parameter | Value/Observation |

| Starting Materials | Mercuric Oxide, Oxalic Acid |

| Solvent | Water |

| Product | Mercuric Oxalate (white solid) |

| Reaction Condition | Gentle heating |

Experimental Workflows

The following diagrams illustrate the logical flow of the historical preparation methods for mercuric oxalate.

Caption: Experimental workflow for the preparation of mercuric oxalate by precipitation.

Caption: Experimental workflow for the synthesis of mercuric oxalate from mercuric oxide.

Safety Considerations

All historical and modern handling of mercury and its compounds requires strict safety protocols. Mercury compounds are highly toxic and should only be handled by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment. All waste materials must be disposed of according to institutional and environmental regulations.

Conclusion

The historical preparation of mercuric oxalate relied on straightforward and well-understood chemical reactions of the time. The double decomposition of a soluble mercuric salt with an oxalate source and the direct reaction of mercuric oxide with oxalic acid represent the most plausible historical synthetic routes. This guide provides a reconstructed framework of these methods to aid researchers in understanding the historical context of inorganic synthesis.

References

Mercury(II) oxalate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of Mercury(II) oxalate, focusing on its molecular formula and weight. The information is presented to support research and development activities where precise chemical data is paramount.

Chemical Formula

The empirical and molecular formula for this compound is C₂HgO₄ [1][2][3]. This formula indicates that each molecule of this compound is composed of one mercury atom, two carbon atoms, and four oxygen atoms.

Molecular Weight

The molecular weight of this compound has been determined to be 288.61 g/mol [1][2][4]. This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the quantitative analysis of experimental results.

Elemental Composition and Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent elements, based on the chemical formula C₂HgO₄. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. A detailed breakdown is provided in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (u) | Total Contribution (u) |

| Mercury | Hg | 1 | 200.592[5][6][7][8] | 200.592 |

| Carbon | C | 2 | 12.011[6][9][10] | 24.022 |

| Oxygen | O | 4 | 15.999[6][11][12][13] | 63.996 |

| Total | C₂HgO₄ | 288.610 |

Note: The final calculated molecular weight is consistent with the cited experimental and computed values.

Visualization of Elemental Composition

To illustrate the elemental constitution of this compound, the following diagram provides a clear visual representation of the atoms that form the compound.

Elemental composition of this compound.

References

- 1. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercuric oxalate [webbook.nist.gov]

- 3. This compound [chemicalbook.com]

- 4. This compound | 3444-13-1 | Benchchem [benchchem.com]

- 5. Atomic Weight of Mercury | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Atomic Weights and Isotopic Compositions for Mercury [physics.nist.gov]

- 8. Atomic Number of Mercury Hg [atomicnumber.net]

- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Vibrational Spectroscopy of Mercury(II) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectroscopy of Mercury(II) oxalate (HgC₂O₄). By examining its infrared (IR) and Raman spectra, we can elucidate key structural features and bonding characteristics of this coordination compound. This information is crucial for researchers in fields ranging from inorganic chemistry to materials science and can inform drug development professionals on the interaction of mercury compounds with biological ligands.

Introduction to this compound

This compound is an inorganic compound with the chemical formula HgC₂O₄.[1] It is a heavy metal oxalate that has garnered interest due to its structural peculiarities and the nature of the coordination between the mercury(II) ion and the oxalate ligand.[2] Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool to probe the molecular vibrations and, consequently, the chemical structure of this compound.[2] The oxalate ion (C₂O₄²⁻) can adopt different conformations (planar or non-planar) and coordination modes, which are reflected in its vibrational spectra.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory-scale preparation of this compound is through aqueous precipitation.[2] The following protocol is adapted from the work of González-Baró and Baran (2015):

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M aqueous solution of a soluble mercury(II) salt, such as mercury(II) nitrate (Hg(NO₃)₂) or mercury(II) chloride (HgCl₂).

-

Prepare a 0.1 M aqueous solution of an alkali metal oxalate, such as sodium oxalate (Na₂C₂O₄) or potassium oxalate (K₂C₂O₄).

-

-

Precipitation:

-

Slowly add the alkali metal oxalate solution to the mercury(II) salt solution at room temperature with continuous stirring.

-

A white precipitate of this compound will form immediately due to its low solubility.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for a short period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid with several portions of warm deionized water to remove any soluble impurities.

-

Finally, wash with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified this compound in a vacuum desiccator over a suitable drying agent, such as concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅), in the dark to prevent any photochemical decomposition.

-

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state IR analysis, the dried this compound powder is typically mixed with potassium bromide (KBr) in a 1:100 ratio (sample:KBr).[1] The mixture is then ground to a fine powder and pressed into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.2.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the microcrystalline powder of this compound is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. To avoid sample decomposition, a laser with a longer wavelength, such as the 1064 nm line of a Nd:YAG laser, is preferable.

-

Data Acquisition: The Raman spectrum is recorded over a suitable spectral range, typically from 100 to 2000 cm⁻¹. The laser power should be minimized to prevent thermal degradation of the sample.

Vibrational Spectra and Band Assignments

The vibrational spectrum of this compound is characterized by bands arising from the internal vibrations of the oxalate ligand and the vibrations involving the mercury-oxygen bonds. The oxalate ion has D₂h symmetry in its planar form, which results in mutually exclusive IR and Raman active modes.[3] Deviations from this rule can indicate a non-planar conformation or a different coordination environment.

Quantitative Vibrational Data

The following tables summarize the key vibrational frequencies observed for this compound from Infrared and Raman spectroscopy.

Table 1: Infrared (IR) Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Tentative Assignment | Reference |

| ~1620 | Strong, Broad | νₐₛ(C=O) | [1] |

| ~1360 | Strong | νₛ(C-O) + ν(C-C) | [1] |

| ~1315 | Strong | νₛ(C-O) + ν(C-C) | [1] |

| ~820 | Medium | δ(O-C=O) | [1] |

| ~490 | Medium | ν(Hg-O) + Ring Deformation | [1] |

Data extracted from the NIST WebBook IR spectrum of Mercuric oxalate.[1] Assignments are based on comparison with other metal oxalates.[4][5]

Table 2: Raman Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Tentative Assignment | Reference |

| 1617 | Very Weak | νₐₛ(C=O) | |

| 1437 | Shoulder | νₛ(C-O) + ν(C-C) | |

| 1420 | Shoulder | νₛ(C-O) + ν(C-C) | |

| 838 | Medium | ν(C-C) | |

| 505 | Strong | δ(O-C=O) | |

| 310 | Medium | ν(Hg-O) + Ring Deformation | |

| 230 | Strong | Lattice Modes | |

| 157 | Medium | Lattice Modes |

Data and assignments from González-Baró and Baran (2015).

Interpretation of Vibrational Modes

-

C=O and C-O Stretching Vibrations: The strong bands in the 1620-1300 cm⁻¹ region in both IR and Raman spectra are characteristic of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups of the oxalate ligand. The positions of these bands are sensitive to the coordination of the oxalate to the metal ion.[6]

-

C-C Stretching Vibration: The band around 838 cm⁻¹ in the Raman spectrum is assigned to the C-C stretching vibration. The relatively low frequency of this mode in this compound suggests a comparatively weak C-C bond.

-

O-C=O Bending Vibrations: The bands in the 820-500 cm⁻¹ region are attributed to the O-C=O bending (deformation) modes.

-

Mercury-Oxygen and Lattice Vibrations: The bands below 500 cm⁻¹ are assigned to the stretching vibrations of the mercury-oxygen bonds (ν(Hg-O)) and external lattice modes. The presence of strong bands in this region of the Raman spectrum is indicative of the polymeric nature of this compound.[7]

Structural Implications

The vibrational spectra provide valuable insights into the structure of this compound. The appearance of some of the same vibrational modes in both the IR and Raman spectra suggests a deviation from the strict D₂h symmetry of the free oxalate ion, which would have a center of inversion. This implies a lower symmetry for the oxalate ligand within the crystal structure of this compound, likely due to its coordination to the mercury(II) centers.[3] The crystal structure of this compound is known to be complex, with the mercury ion having a distorted coordination environment.[7] The vibrational data are consistent with a bridging coordination of the oxalate ligands, forming a polymeric network.[2]

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis and vibrational spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

Vibrational spectroscopy is an indispensable tool for the characterization of this compound. The combined analysis of IR and Raman spectra allows for the identification of characteristic vibrational modes, providing insights into the coordination of the oxalate ligand to the mercury(II) ion and the overall solid-state structure. The data presented in this guide serve as a valuable reference for researchers working with mercury compounds and highlights the utility of vibrational spectroscopy in elucidating the structural chemistry of complex inorganic materials.

References

- 1. Mercuric oxalate [webbook.nist.gov]

- 2. This compound | 3444-13-1 | Benchchem [benchchem.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]

- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Electronic Structure of Mercury(II) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of anhydrous mercury(II) oxalate (HgC₂O₄). By integrating theoretical calculations with available experimental data, this document offers a comprehensive understanding of the bonding, molecular orbital characteristics, and structural properties of this inorganic compound. This information is crucial for professionals in materials science, toxicology, and drug development who may encounter or utilize mercury-containing compounds.

Introduction

This compound is an inorganic compound with the chemical formula HgC₂O₄. Its study is pertinent to understanding the coordination chemistry of mercury and the properties of metal oxalates. The electronic structure dictates the compound's stability, reactivity, and spectroscopic properties. This guide summarizes key quantitative data, details the methodologies for its characterization, and provides visualizations to elucidate the complex relationships within its crystal and electronic structure.

Crystal and Molecular Structure

Anhydrous this compound crystallizes in a monoclinic system. The coordination environment around the mercury(II) ion is a key feature of its structure. Each mercury atom is coordinated to eight oxygen atoms from neighboring oxalate ligands, forming a distorted cube-like geometry. The oxalate ion acts as a bridging ligand, creating a polymeric network.

Data Presentation

Theoretical Crystallographic and Bond Data

The following data were obtained from Density Functional Theory (DFT) calculations, providing a theoretical model of the crystal and electronic structure of anhydrous this compound[1][2].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.029 |

| b (Å) | 5.228 |

| c (Å) | 6.437 |

| β (°) | 108.82 |

| Volume (ų) | 160.19 |

| Calculated Bond Lengths (Å) | |

| Hg–O (shorter) | ~2.08 - 2.10 |

| Hg–O (longer) | ~2.50 - 2.80 |

| C–C | ~1.57 |

| C–O | ~1.25 - 1.27 |

| Calculated Bond Orders | |

| Hg–O | 0.28 - 0.45 |

| C–C | 0.98 |

| C–O | 1.45 - 1.85 |

Table 1: Theoretical Crystallographic and Bond Data for Anhydrous this compound.[1][2]

Spectroscopic Data

Experimental spectroscopic data provides insight into the vibrational modes of this compound.

| Spectroscopic Technique | Peak Position (cm⁻¹) | Tentative Assignment |

| Raman Spectroscopy | 1617 | ν(C=O) symmetric stretch |

| 838 | δ(O-C=O) + ν(C-C) | |

| 500-600 | ν(Hg-O) + ring deformations | |

| < 200 | Lattice modes | |

| Infrared Spectroscopy (NIST)[1] | ~1630 | ν(C=O) asymmetric stretch |

| ~1360, ~1315 | ν(C-O) + ν(C-C) | |

| ~820 | δ(O-C=O) | |

| ~490 | ν(Hg-O) + ring deformations |

Table 2: Experimental Spectroscopic Data for this compound.

Experimental and Computational Protocols

Synthesis of Anhydrous this compound

A general method for the synthesis of anhydrous metal oxalates involves the precipitation reaction between a soluble metal salt and an oxalic acid or a soluble oxalate salt solution[3]. For this compound, this can be achieved by reacting an aqueous solution of mercury(II) nitrate with an aqueous solution of oxalic acid. The resulting precipitate is then filtered, washed with deionized water, and dried under vacuum. The synthesis of high-quality single crystals suitable for X-ray diffraction can be challenging due to the compound's low solubility.

X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is employed to determine the crystal structure, unit cell dimensions, and atomic positions. For powder XRD, the dried sample is ground to a fine powder and mounted on a sample holder. The diffraction pattern is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Rietveld refinement of the powder diffraction data can be used to refine the crystal structure parameters.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is collected over a typical range of 4000-400 cm⁻¹.

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm). The solid sample is placed on a microscope slide and the scattered light is collected and analyzed.

Computational Methodology: Density Functional Theory (DFT)

The theoretical data presented in this guide were derived from DFT calculations. These calculations are typically performed using software packages like WIEN2k[2]. The methodology involves the following steps:

-

Model Building: The crystal structure of anhydrous this compound is used as the input.

-

Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE-GGA) and basis set are selected to approximate the electronic interactions.

-

Geometry Optimization: The atomic positions and/or lattice parameters are optimized to find the minimum energy structure.

-

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the electronic ground state, yielding electron density, orbital energies, and other electronic properties.

-

Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the nature of the chemical bonds and determine bond orders[2].

Visualizations

Logical Workflow for Electronic Structure Analysis

Workflow for the electronic structure analysis of this compound.

Theoretical Model of this compound Crystal Structure

Simplified 2D representation of the coordination around a central Hg(II) ion.

Discussion of Electronic Structure

The electronic structure of this compound is characterized by a combination of ionic and covalent bonding interactions. The bonds between mercury and oxygen (Hg-O) exhibit a significant degree of ionic character, as is typical for metal-oxygen bonds. However, computational analyses suggest a degree of covalent character as well, which is important for understanding the overall stability of the coordination polymer.

Within the oxalate ligand, the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds are predominantly covalent. The calculated bond order of the C-C bond is close to one, indicating a single bond, while the C-O bonds show a bond order intermediate between a single and a double bond, consistent with resonance delocalization of the π-electrons across the carboxylate groups.

The electronic properties, such as the density of states (DOS) and band structure, would reveal the nature of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the oxygen atoms of the oxalate ligand, while the lowest unoccupied molecular orbital (LUMO) is likely centered on the mercury(II) ion. The HOMO-LUMO gap would be indicative of the compound's electronic stability and its potential for electronic transitions, which could be probed by UV-Vis spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, integrating theoretical data with available experimental findings. The key takeaways are the polymeric nature of its crystal structure, the distorted cubic coordination geometry around the mercury(II) ion, and the mixed ionic-covalent character of the Hg-O bonds. The provided data tables, experimental and computational protocols, and visualizations serve as a valuable resource for researchers and professionals working with this and related compounds. Further experimental work, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis with definitive peak assignments, would be beneficial to further refine our understanding of this system.

References

Mercury(II) Oxalate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment and safety training. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) before handling Mercury(II) oxalate.

Executive Summary

This compound (HgC₂O₄) is a highly toxic and unstable inorganic mercury compound. Its handling requires stringent safety protocols due to its potential for explosive decomposition and the severe health risks associated with mercury exposure. This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, emergency protocols, and toxicological data pertinent to this compound. Adherence to these guidelines is critical to mitigate the risks associated with the use of this compound in a laboratory setting.

Toxicological and Physical Hazard Data

Table 1: Quantitative Hazard Data for this compound and Related Compounds

| Property | Value | Source(s) |

| Chemical Formula | HgC₂O₄ | [2] |

| Molecular Weight | 288.61 g/mol | [2] |

| Appearance | Unstable powder, darkens in light | [3] |

| Thermal Decomposition | Decomposes around 165°C to metallic mercury and carbon dioxide. | [4] |

| Explosion Hazard | Explodes on percussion, grinding, or heating to 105°C, particularly with impurities. | [5] |

| OSHA PEL (as Hg) | 0.1 mg/m³ (8-hour TWA) | [6][7][8] |

| NIOSH REL (as Hg) | 0.05 mg/m³ (10-hour TWA); 0.1 mg/m³ (Ceiling) | [7][8] |

| ACGIH TLV (as Hg) | 0.025 mg/m³ (8-hour TWA) | [7][8] |

Safe Handling and Storage Protocols

Given the high toxicity and instability of this compound, all handling procedures must be conducted with extreme caution within a designated work area.

Engineering Controls

-

Fume Hood: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with a system that does not recirculate air.

-

Secondary Containment: Always use secondary containment (e.g., a tray made of a compatible material) to contain any potential spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following diagram outlines the minimum required PPE for handling this compound.

Caption: Required PPE for handling this compound.

Storage

-

Container: Store in a tightly sealed, clearly labeled, and impact-resistant container.

-

Location: Store in a cool, dry, dark, and well-ventilated area designated for highly toxic substances.

-

Incompatibilities: Keep away from heat, sources of ignition, and incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for mercury compounds, avoid contact with acetylene, ammonia, and strong acids.

Emergency Procedures

First Aid

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

A mercury spill kit should be readily available in any laboratory where this compound is handled. Never use a vacuum cleaner or a broom to clean up a mercury spill , as this will increase the vaporization and spread of mercury.[4] The following workflow outlines the procedure for a small-scale spill. For large spills, evacuate the area and contact your institution's emergency response team.

Caption: Workflow for handling a this compound spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through your institution's hazardous waste management program. Do not mix mercury waste with other chemical waste streams.

Conclusion

This compound is a substance that demands the utmost respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the significant risks associated with this compound. A thorough understanding of its hazardous properties is the foundation of a safe laboratory environment.

References

- 1. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MERCURIC OXALATE|lookchem [lookchem.com]

- 4. This compound | 3444-13-1 | Benchchem [benchchem.com]

- 5. askfilo.com [askfilo.com]

- 6. osha.gov [osha.gov]

- 7. nj.gov [nj.gov]

- 8. nj.gov [nj.gov]

Mercury(II) Oxalate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for mercury(II) oxalate. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and preservation of this compound.

Chemical and Physical Properties

This compound (HgC₂O₄) is a mercury salt of oxalic acid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | HgC₂O₄ |

| Molecular Weight | 288.61 g/mol |

| Appearance | White to yellowish powder |

| CAS Number | 3444-13-1 |

| Decomposition Temperature | Approximately 165°C[1] |

| Solubility in Water | Sparingly soluble[2] |

Thermal Stability and Decomposition

This compound is known to be thermally unstable, decomposing upon heating.

Decomposition Pathway

Experimental evidence suggests that the thermal decomposition of this compound is a direct process, yielding metallic mercury and carbon dioxide gas. Unlike some other metal oxalates, it does not appear to proceed through a stable carbonate intermediate[1]. The decomposition reaction can be represented as:

HgC₂O₄(s) → Hg(l) + 2CO₂(g)

The following diagram illustrates the proposed decomposition pathway.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating the thermal stability of this compound.

| Parameter | Value | Method |

| Decomposition Onset Temperature | ~165 °C[1] | Thermogravimetric Analysis (TGA) |

| Exothermic Decomposition Peak | ~188.8 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample from the initial temperature to a final temperature of approximately 300°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: Continuously monitor and record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss.

The following workflow diagram illustrates the TGA experimental process.

Photostability

This compound is reported to be light-sensitive. Exposure to light, particularly UV radiation, can induce decomposition.

Experimental Protocol: Assessment of Photosensitivity

A standardized photosensitivity protocol for solid this compound is not available. However, a general method for assessing the photosensitivity of a solid chemical can be adapted.

Objective: To qualitatively and quantitatively assess the degradation of this compound upon exposure to a controlled light source.

Apparatus:

-

Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).

-

Quartz or borosilicate glass sample holders.

-

Analytical balance.

-

Method for quantifying this compound or its decomposition products (e.g., HPLC, titration).

Procedure:

-

Sample Preparation: Place a known amount of finely powdered this compound in a thin layer in a suitable sample holder. Prepare a control sample and protect it from light by wrapping the container in aluminum foil.

-

Exposure: Place the sample in the photostability chamber. Expose the sample to a controlled light intensity and duration, according to relevant guidelines (e.g., ICH Q1B).

-

Analysis:

-

At predetermined time intervals, remove a portion of the exposed and control samples.

-

Visually inspect for any changes in color or appearance.

-

Quantitatively analyze the amount of remaining this compound in both the exposed and control samples using a validated analytical method.

-

-

Data Analysis: Calculate the percentage degradation of this compound as a function of light exposure time.

Hydrolytic Stability

Specific studies on the hydrolytic stability of this compound are not extensively documented. However, due to its sparing solubility in water, significant hydrolysis under normal storage conditions is not expected. It is known that in aqueous solutions, mercury salts can undergo hydrolysis to form basic salts, and this tendency can be suppressed by maintaining a slightly acidic environment[3].

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical safety practices.

| Condition | Recommendation | Rationale |

| Container | Tightly closed, opaque container | Prevents exposure to moisture and light. |

| Atmosphere | Dry, inert atmosphere if possible | Minimizes potential hydrolysis and oxidation. |

| Temperature | Cool, well-ventilated area | Avoids thermal decomposition. |

| Light | Store in the dark | Prevents photochemical decomposition. |

| Incompatibilities | Store away from strong acids, bases, and reducing agents | To prevent chemical reactions. |

The logical relationship for ensuring the stability of this compound is depicted in the following diagram.

Conclusion

The stability of this compound is primarily influenced by temperature and light. It undergoes thermal decomposition at approximately 165°C and is sensitive to photodegradation. Therefore, stringent storage conditions, including a cool, dark, and dry environment in a tightly sealed, opaque container, are crucial for maintaining its chemical integrity. While specific quantitative data on long-term shelf life and hydrolytic stability are limited, adherence to the recommended storage practices will minimize degradation. For critical applications, periodic re-testing of the material's purity is advised.

References

The Anomaly of Mercury Oxalate: A Technical Examination of a Mineral That Isn't

A definitive review of mercury oxalate reveals its absence in the natural world, alongside a comprehensive analysis of the synthesis, properties, and decomposition of its laboratory-created counterpart, mercury(II) oxalate. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations.

Executive Summary

An exhaustive review of mineralogical and geochemical literature reveals no evidence of naturally occurring mercury oxalate minerals. While the oxalate group forms a variety of minerals with other metals, mercury is a notable exception. This guide pivots to the synthetic compound, this compound (HgC₂O₄), to provide a thorough technical overview. Herein, we present its chemical and physical properties, detailed methodologies for its synthesis and characterization, and a summary of its thermal decomposition pathway. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams. This document is intended to be a foundational resource for professionals requiring in-depth knowledge of this compound, particularly in the absence of a natural analogue.

The Question of Natural Occurrence

Despite the prevalence of oxalate biominerals, such as calcium oxalates (whewellite and weddellite), in various geological and biological systems, mercury-based oxalate minerals are conspicuously absent from the known mineral record.[1] The geological evolution of mercury minerals is primarily linked to hydrothermal activity and supercontinent assembly, leading to the formation of minerals like cinnabar (HgS).[2] There is no indication in the scientific literature of geological or biological processes that result in the formation of stable, naturally occurring mercury oxalate.

Synthetic this compound: Properties and Structure

In the laboratory, this compound is a well-characterized compound. Its key properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | HgC₂O₄ |

| Molecular Weight | 288.61 g/mol |

| CAS Number | 3444-13-1 |

| Appearance | White crystalline powder |

| Melting Point | Decomposes around 165°C |

Crystal Structure Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.23 Å |

| b | 5.48 Å |

| c | 6.54 Å |

| β | 114.2° |

| Z | 2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.

Materials:

-

Mercury(II) chloride (HgCl₂) or Mercury(II) nitrate (Hg(NO₃)₂)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of a soluble mercury(II) salt (e.g., HgCl₂).

-

Prepare a separate aqueous solution of oxalic acid or a soluble oxalate salt.

-

Slowly add the oxalate solution to the mercury(II) salt solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and wash with distilled water to remove any soluble impurities.

-

Dry the collected precipitate in a drying oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the compound.

-

Procedure: A powdered sample of the synthesized this compound is placed in a sample holder and irradiated with monochromatic X-rays. The diffraction pattern is recorded and compared with standard diffraction data for this compound.

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the compound.

-